![molecular formula C16H15N3O2S B2530759 4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004223-38-4](/img/structure/B2530759.png)
4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
Thieno[2,3-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They have extreme importance in medicinal chemistry, exhibiting pharmacological and therapeutic properties such as antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory properties .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines is characterized by a thiophene ring fused with a pyrimidine ring . The exact structure of “4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo a variety of chemical reactions, including heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various analytical techniques. For instance, the melting point can be determined through differential scanning calorimetry, and the IR spectrum can provide information about the functional groups present .Scientific Research Applications
Anticancer Activity
Thienopyrimidine derivatives, including the compound , have been investigated for their anticancer activity against human cancer cell lines . The results revealed that certain compounds showed potent anticancer activity .
Antitumor Activity
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities, including antitumor effects . The compound “4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” falls under this class.
Inhibition of Tumor Necrosis Factor Alpha
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which could potentially include the compound , have been found to inhibit tumor necrosis factor alpha .
Inhibition of Nitric Oxide
In addition to inhibiting tumor necrosis factor alpha, these compounds have also been found to inhibit nitric oxide .
Pharmacokinetics Research
The compound has been mentioned in the context of designing new thienopyrimidin-4-amines with improved potency and acceptable pharmacokinetics .
ROCKs Targeting for Drug Discovery
The compound has been mentioned in the context of research targeting Rho-associated protein kinases (ROCKs) for drug discovery .
Mechanism of Action
properties
IUPAC Name |
4-propan-2-yloxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10(2)21-12-5-3-11(4-6-12)15(20)19-14-13-7-8-22-16(13)18-9-17-14/h3-10H,1-2H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWECBHPRLJCMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide |
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